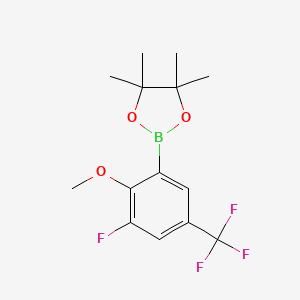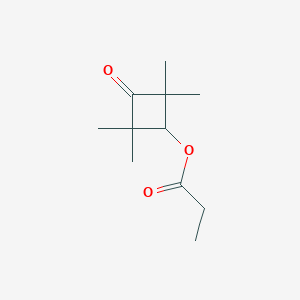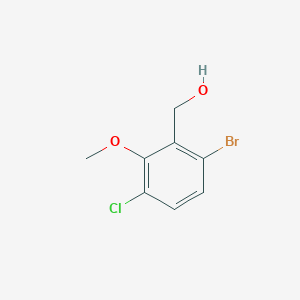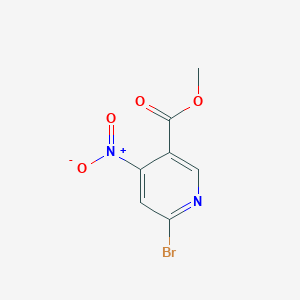
Methyl 6-bromo-4-nitropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-4-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C7H5BrN2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-nitropyridine-3-carboxylate typically involves the bromination and nitration of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The resulting 6-bromo-4-nitropyridine-3-carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methyl 6-bromo-4-nitropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., hydrogen gas, tin(II) chloride), solvents (e.g., ethanol, water).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 6-bromo-4-aminopyridine-3-carboxylate.
Coupling: Biaryl compounds with diverse functional groups.
科学的研究の応用
Methyl 6-bromo-4-nitropyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.
作用機序
The mechanism of action of Methyl 6-bromo-4-nitropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromo groups can influence the compound’s reactivity and binding affinity to these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 6-chloro-4-nitropyridine-3-carboxylate
- Methyl 6-fluoro-4-nitropyridine-3-carboxylate
- Methyl 6-iodo-4-nitropyridine-3-carboxylate
Uniqueness
Methyl 6-bromo-4-nitropyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The combination of the nitro and ester groups also provides a versatile platform for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
66092-64-6 |
|---|---|
分子式 |
C7H5BrN2O4 |
分子量 |
261.03 g/mol |
IUPAC名 |
methyl 6-bromo-4-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-3-9-6(8)2-5(4)10(12)13/h2-3H,1H3 |
InChIキー |
CKBUMQTTXLEVFM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



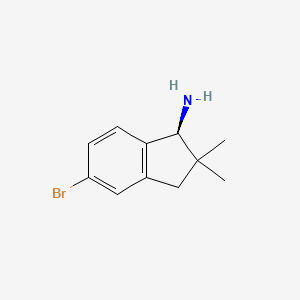
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
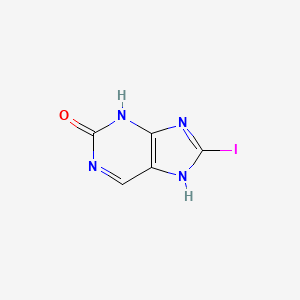

![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
